1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory treatments.
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, leading to their diverse range of effects .
Pharmacokinetics
It is known that pyrazole derivatives can have a variety of pharmacokinetic properties, depending on the specific derivative and its chemical structure .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Pyrrolidine Ring: This step often involves the reaction of an appropriate amine with a diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole and pyrrolidine intermediates under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide
- 1-(3-chlorophenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in medicinal applications .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-18-7-3-6-17(12-18)25-13-15(11-20(25)26)21(27)23-16-5-2-4-14(10-16)19-8-9-22-24-19/h2-10,12,15H,11,13H2,1H3,(H,22,24)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXXSOHPYALHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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